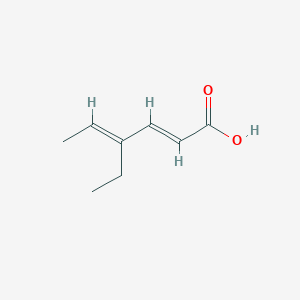
4-Ethylhexa-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylhexa-2,4-dienoic acid is an organic compound with the molecular formula C8H12O2. It is characterized by the presence of a carboxylic acid group and conjugated double bonds, which contribute to its unique chemical properties. This compound is also known by its IUPAC name, (2Z,4E)-4-ethylhexa-2,4-dienoic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylhexa-2,4-dienoic acid can be achieved through various methods. One common approach involves the stereoselective one-pot synthesis from ketene dithioacetal and aromatic ketone compounds. This reaction typically requires a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The process involves a cascade reaction, including the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring-opening .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The conjugated double bonds allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or alkylated products.
Applications De Recherche Scientifique
4-Ethylhexa-2,4-dienoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of functional materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-ethylhexa-2,4-dienoic acid involves its interaction with molecular targets through its conjugated double bonds and carboxylic acid group. These functional groups allow the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparaison Avec Des Composés Similaires
Sorbic Acid: A sorbic acid derivative with similar conjugated double bonds.
Hexadienoic Acid: Another compound with conjugated double bonds but different substituents.
Uniqueness: 4-Ethylhexa-2,4-dienoic acid is unique due to its specific ethyl substitution at the fourth position, which imparts distinct chemical and physical properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(2E,4E)-4-ethylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-3-7(4-2)5-6-8(9)10/h3,5-6H,4H2,1-2H3,(H,9,10)/b6-5+,7-3+ |
Clé InChI |
ONRFQULGRIAPJL-SIZYMYPJSA-N |
SMILES isomérique |
CC/C(=C\C)/C=C/C(=O)O |
SMILES canonique |
CCC(=CC)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)

![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)

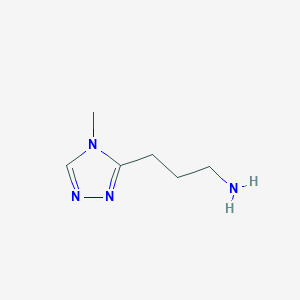
![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)


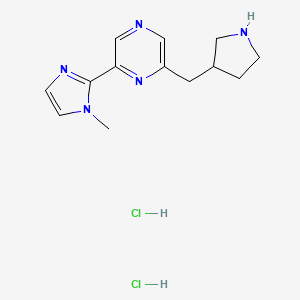
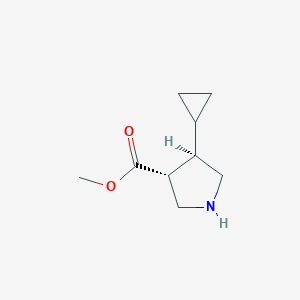

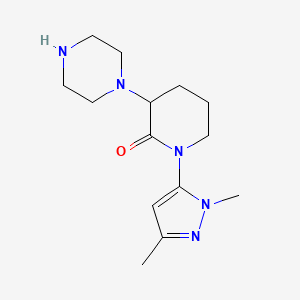
![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)
![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)
